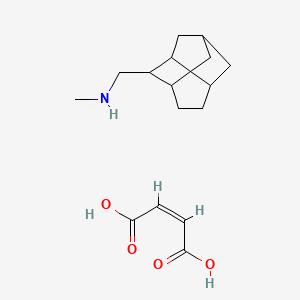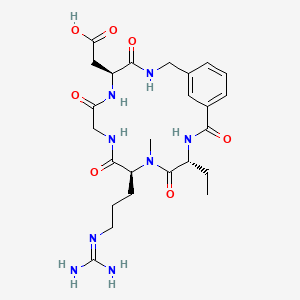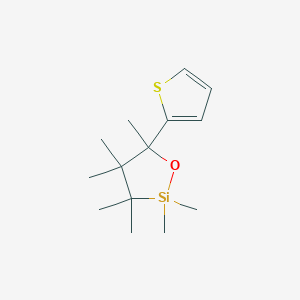
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is an organosilicon compound characterized by the presence of a silicon atom bonded to oxygen and carbon atoms, with a thiophene ring attached. Organosilicon compounds are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane typically involves the reaction of a thiophene derivative with a silicon-containing precursor under controlled conditions. Common synthetic routes may include:
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst.
Grignard Reaction: The reaction of a Grignard reagent with a silicon-containing electrophile to form the desired organosilicon compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or Grignard reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: A reactive organosilicon compound used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A volatile organosilicon compound used as a solvent and in the production of silicone polymers.
Uniqueness
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
88780-45-4 |
|---|---|
Fórmula molecular |
C14H24OSSi |
Peso molecular |
268.49 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5-heptamethyl-5-thiophen-2-yloxasilolane |
InChI |
InChI=1S/C14H24OSSi/c1-12(2)13(3,4)17(6,7)15-14(12,5)11-9-8-10-16-11/h8-10H,1-7H3 |
Clave InChI |
UKKLRWFKDXYIKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([Si](OC1(C)C2=CC=CS2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



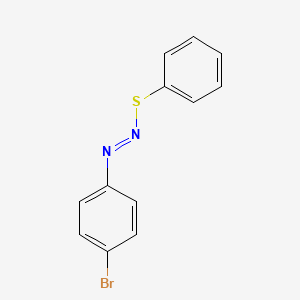
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
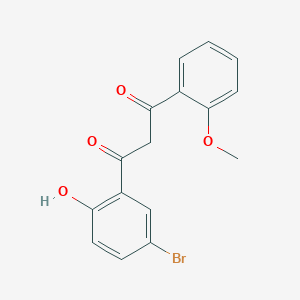
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
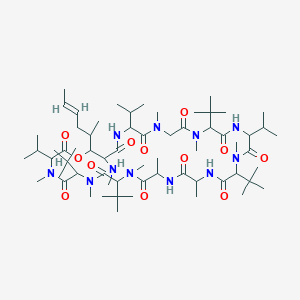
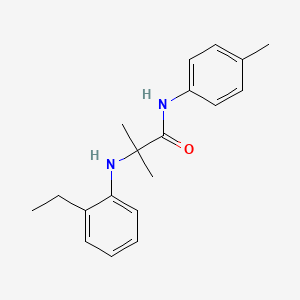

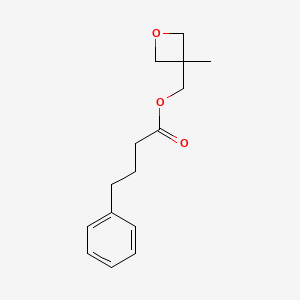
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
